Cas no 1127499-07-3 (4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one)

4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one
- 4-bromo-1-(cyclopropylmethyl)pyridin-2-one
- 4-Bromo-1-cyclopropylmethyl-1H-pyridin-2-one
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- MDL: MFCD18374852
- Inchi: 1S/C9H10BrNO/c10-8-3-4-11(9(12)5-8)6-7-1-2-7/h3-5,7H,1-2,6H2
- InChI Key: VSECUINYDRVDMH-UHFFFAOYSA-N
- SMILES: BrC1C=CN(C(C=1)=O)CC1CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 266
- XLogP3: 1.5
- Topological Polar Surface Area: 20.3
4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 183128-5g |
4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one, 95% |
1127499-07-3 | 95% | 5g |
$1486.00 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694948-1g |
4-Bromo-1-(cyclopropylmethyl)pyridin-2(1h)-one |
1127499-07-3 | 98% | 1g |
¥9954.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694948-250mg |
4-Bromo-1-(cyclopropylmethyl)pyridin-2(1h)-one |
1127499-07-3 | 98% | 250mg |
¥3714.00 | 2024-08-09 |
4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one Related Literature
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
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Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
Additional information on 4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one
Comprehensive Overview of 4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one (CAS No. 1127499-07-3)
4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one (CAS No. 1127499-07-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This brominated pyridinone derivative features a cyclopropylmethyl substituent, which enhances its reactivity and potential applications in drug discovery. Researchers are particularly interested in its role as a building block for synthesizing novel heterocyclic compounds, a topic frequently searched in academic and industrial databases.
The compound's molecular formula, C9H10BrNO, and its distinct pyridin-2(1H)-one core make it a valuable intermediate in medicinal chemistry. Recent trends in AI-driven drug design and high-throughput screening have amplified the demand for such structurally diverse molecules. Users often search for "synthesis of brominated pyridinones" or "applications of cyclopropylmethyl derivatives," reflecting the growing interest in this niche.
From a synthetic perspective, 4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one is synthesized via nucleophilic substitution reactions, leveraging the reactivity of the bromine atom. Its cyclopropylmethyl group introduces steric and electronic effects that influence its binding affinity in biological systems—a hot topic in computational chemistry forums. SEO-optimized queries like "mechanism of pyridinone bromination" or "cyclopropylmethyl in drug design" align with current research trends.
In agrochemical applications, this compound's potential as a pesticide intermediate is under exploration, coinciding with the rise in searches for "eco-friendly crop protection chemicals." Its stability under physiological conditions also makes it a candidate for prodrug development, a frequently discussed subject in pharmacokinetics studies. The compound's logP value and hydrogen bonding capacity are often analyzed in QSAR modeling, another trending search term.
Safety and handling of CAS No. 1127499-07-3 adhere to standard laboratory protocols, with no significant hazards reported. Its compatibility with green chemistry principles (e.g., solvent-free reactions) is a recurring theme in sustainable chemistry discussions. Users actively seek "scalable synthesis of halogenated pyridinones" or "cyclopropylmethyl derivatives in catalysis," highlighting its multidisciplinary relevance.
In summary, 4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one exemplifies the intersection of synthetic utility and theoretical intrigue. Its adaptability to structure-activity relationship (SAR) studies and alignment with fragment-based drug discovery methodologies ensure its prominence in contemporary research. As search analytics reveal, queries like "pyridinone analogs in oncology" or "cyclopropylmethyl moiety effects" underscore its enduring scientific appeal.
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